molecular formula C22H15ClFNO3S B6513485 1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 866808-90-4

1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B6513485
CAS No.: 866808-90-4
M. Wt: 427.9 g/mol
InChI Key: OCKQHWUKVUEVER-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a quinoline core substituted with a benzyl group at position 1, a 4-chlorobenzenesulfonyl group at position 3, and a fluorine atom at position 4. Its molecular formula is C28H26ClFN2O3S (MW: 525.03 g/mol) . Fluorine at position 6 is a common modification to optimize metabolic stability and electronic effects .

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO3S/c23-16-6-9-18(10-7-16)29(27,28)21-14-25(13-15-4-2-1-3-5-15)20-11-8-17(24)12-19(20)22(21)26/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKQHWUKVUEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a compound of interest due to its potential pharmacological applications. This article discusses its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H17ClFNO2S
  • Molecular Weight : 359.86 g/mol

Research indicates that the compound exhibits antimicrobial and anticancer properties. The presence of the sulfonyl group enhances its interaction with biological targets, potentially modulating enzyme activity related to cell proliferation and survival.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer effects using several cancer cell lines. The results from MTT assays indicated that it effectively inhibits cell viability in a dose-dependent manner.

Cell Line IC50 (µM)
HeLa5.2
MCF-77.8
A5496.5

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of derivatives of this compound. It was found that modifications to the benzyl group significantly affected cytotoxicity against breast cancer cells, suggesting that further optimization could enhance therapeutic efficacy .
  • Antimicrobial Efficacy : In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. Results indicated that it not only inhibited growth but also demonstrated bactericidal effects at higher concentrations .

Comparison with Similar Compounds

Key Observations:

Position 1 Modifications :

  • The benzyl group in the target compound and Compound 83 contrasts with propyl (E599-0314) and 4-chlorobenzyl (CAS: 866844-86-2) . Benzyl may enhance aromatic interactions in biological targets compared to alkyl chains.
  • Cyclopropyl in Compound 7f is a sterically constrained group, often used to reduce metabolic oxidation.

In contrast, naphthalene-1-carbonyl (Compound 83) introduces a bulky, planar aromatic system, which may hinder membrane permeability. 4-Isopropylbenzenesulfonyl (CAS: 866844-86-2) increases steric bulk, possibly affecting binding pocket accessibility.

Fluorine at Position 6 :

  • Present in the target, E599-0314 , and Compound 7f , fluorine’s electronegativity enhances dipole interactions and metabolic stability by resisting cytochrome P450 oxidation.

Additional Substituents: Morpholin-4-yl at position 7 (E599-0314) improves aqueous solubility, a critical factor for bioavailability.

Implications for Drug Design

  • Lipophilicity : The benzyl and 4-chlorobenzenesulfonyl groups in the target compound likely increase logP compared to analogs with morpholine (E599-0314) or ethoxy (CAS: 866844-86-2).

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